molecular formula C9H9ClFI B14055161 1-(3-Chloropropyl)-3-fluoro-4-iodobenzene

1-(3-Chloropropyl)-3-fluoro-4-iodobenzene

Cat. No.: B14055161
M. Wt: 298.52 g/mol
InChI Key: INDCPHMAFBBVGT-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-fluoro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-fluoro-4-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable precursor compound. For example, starting with a benzene derivative, the introduction of the chlorine, fluorine, and iodine atoms can be achieved through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride, along with catalysts like iron(III) chloride or aluminum chloride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are typically carried out in batch reactors or continuous flow reactors, where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-fluoro-4-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organolithium compounds can be used under conditions like reflux or room temperature.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Chloropropyl)-3-fluoro-4-iodobenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.

    Biological Research: The compound is used in studies involving the interaction of halogenated aromatic compounds with biological systems, providing insights into their potential therapeutic effects and toxicity.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-4-iodobenzene involves its interaction with specific molecular targets in biological systems. The presence of multiple halogen atoms can enhance the compound’s ability to bind to enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-3-fluoro-4-bromobenzene
  • 1-(3-Chloropropyl)-3-fluoro-4-chlorobenzene
  • 1-(3-Chloropropyl)-3-fluoro-4-methylbenzene

Uniqueness

1-(3-Chloropropyl)-3-fluoro-4-iodobenzene is unique due to the presence of iodine, which is a larger and more polarizable halogen compared to chlorine and fluorine. This can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications where the properties of iodine are advantageous.

Properties

Molecular Formula

C9H9ClFI

Molecular Weight

298.52 g/mol

IUPAC Name

4-(3-chloropropyl)-2-fluoro-1-iodobenzene

InChI

InChI=1S/C9H9ClFI/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2

InChI Key

INDCPHMAFBBVGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)F)I

Origin of Product

United States

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